molecular formula C15H17NO3 B102487 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one CAS No. 18144-60-0

3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one

Cat. No.: B102487
CAS No.: 18144-60-0
M. Wt: 259.3 g/mol
InChI Key: JCMQWYCAGCCUFB-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is a chemical compound that features a piperidine ring attached to a chromanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one typically involves the reaction of chromanone derivatives with piperidine. One common method includes the acylation of 2-chromanone with piperidine using a suitable acylating agent. The reaction conditions often involve the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chromanone structure may also contribute to the compound’s biological effects by interacting with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    Chromanone: A bicyclic compound with a benzene ring fused to a lactone.

    Piperine: An alkaloid with a piperidine ring, found in black pepper.

Uniqueness

3-(Piperidine-1-carbonyl)-3,4-dihydrochromen-2-one is unique due to the combination of the piperidine ring and chromanone structure. This dual functionality allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for research and development.

Properties

CAS No.

18144-60-0

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

3-(piperidine-1-carbonyl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H17NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,12H,1,4-5,8-10H2

InChI Key

JCMQWYCAGCCUFB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O

Canonical SMILES

C1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2=O

Synonyms

3-(Piperidinocarbonyl)-3,4-dihydro-2H-1-benzopyran-2-one

Origin of Product

United States

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